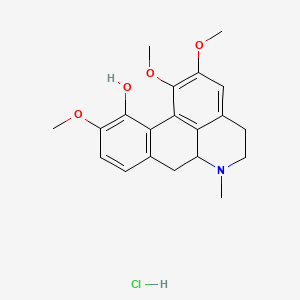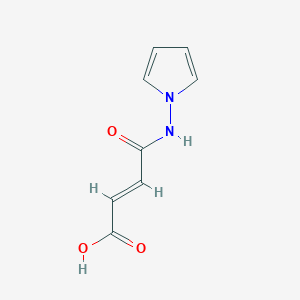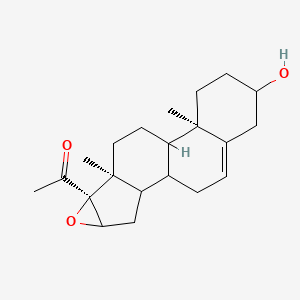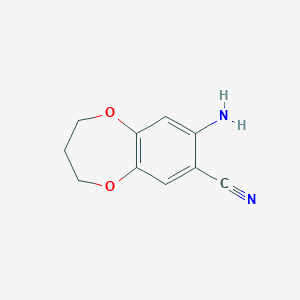
2-(4-acetylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with an acetyl group and a pyrimidine ring substituted with methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 2-(4-acetylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives often involves parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of the desired compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-acetylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include sulfonium salts, aziridines, and alkynes. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines, which can be further deprotected to yield the desired piperazine derivatives .
Applications De Recherche Scientifique
2-(4-acetylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds exhibit a wide range of biological activities, including acetylcholinesterase inhibition, which is useful in the treatment of Alzheimer’s disease .
Mécanisme D'action
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives can act as acetylcholinesterase inhibitors, which prevent the breakdown of acetylcholine, a neurotransmitter involved in cognitive function . This inhibition enhances cholinergic neurotransmission, which can improve memory and cognitive function in patients with Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
2-(4-acetylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine can be compared with other similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives. These compounds also exhibit acetylcholinesterase inhibitory activity and are being investigated for their potential use in the treatment of Alzheimer’s disease . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacological properties.
List of Similar Compounds:- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
- 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(6-chloropyridin-2-yl)acetamide
Propriétés
Formule moléculaire |
C12H19N5O |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
1-[4-[4-methyl-6-(methylamino)pyrimidin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H19N5O/c1-9-8-11(13-3)15-12(14-9)17-6-4-16(5-7-17)10(2)18/h8H,4-7H2,1-3H3,(H,13,14,15) |
Clé InChI |
CGWHORIPELATPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14800206.png)
![6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B14800210.png)

![(9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione](/img/structure/B14800218.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide](/img/structure/B14800225.png)

![5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14800256.png)

![8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine](/img/structure/B14800261.png)

![5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid](/img/structure/B14800283.png)


